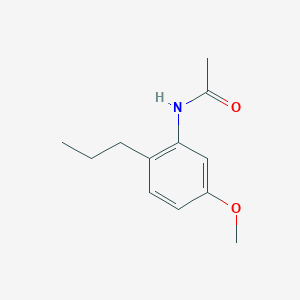

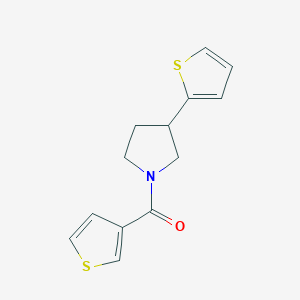

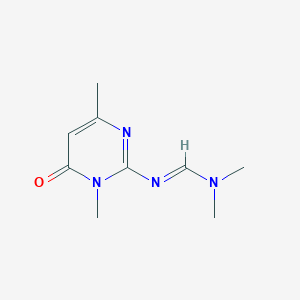

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide, or N-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl-3-chlorobenzenecarboxamide, is a synthetic molecule that has been studied for its potential applications in scientific research. It is an important reagent for organic synthesis and has been used in a variety of laboratory experiments. This molecule has been used in the synthesis of other compounds, as well as in the investigation of its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Research on benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide indicates their potential as herbicides. These compounds have shown effectiveness against annual and perennial grasses, suggesting utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Anticancer Activity

Benzamide derivatives have been investigated for their anticancer properties. For instance, certain benzamide conjugates exhibit enhanced cytotoxicity against melanoma and breast cancer cell lines, indicating their potential for targeted drug delivery in cancer therapy (N. Rasal, R. Sonawane, S. Jagtap, 2020).

Supramolecular Chemistry

Compounds with pyrrole and benzamide functionalities have been used to create novel supramolecular structures. For example, pyrrole derivatives can form anionic supramolecular polymers through dimerization, showcasing a method for assembling polyanionic chains linked via hydrogen bonds (Philip A. Gale et al., 2002).

Material Science

In material science, the incorporation of pyrrole and benzamide moieties into polymers has led to the development of new materials with desirable properties. For instance, polyamide-imides containing pendent adamantyl groups have been synthesized, displaying high thermal stability and mechanical strength, suitable for advanced material applications (D. Liaw, Been-Yang Liaw, 2001).

Synthetic Chemistry

The synthesis of complex molecules often involves the use of intermediates or functional groups that can facilitate further chemical transformations. For example, the synthesis and characterization of compounds containing pyrrole and benzamide groups have enabled the development of novel synthetic routes for heterocyclic compounds, contributing to advancements in organic chemistry and drug development (M. Cetina et al., 2004).

Propiedades

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-7-4-3-5-8-16)20(19(14)12-23)24-21(26)17-9-6-10-18(22)11-17/h3-11H,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBVAMNSAKFGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2845509.png)

![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)